(S)-2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-methylpiperidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-5-3-4-6-13(9)2/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZTKHSOBODPJ-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCCCN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-propionamide is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₃O
- Structural Features : The compound features a propionamide backbone, an amino group, and a piperidine moiety, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interactions with various molecular targets:
- Enzyme Inhibition : It has been identified as a significant inhibitor of tissue kallikrein, which plays a role in inflammatory responses. This inhibition suggests potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory pathways.
- Receptor Binding : The compound exhibits binding affinities towards opioid receptors, particularly the μ and δ subtypes, indicating its potential role in pain management and addiction treatment.
Therapeutic Applications
- Neurological Disorders : Research indicates that this compound may be explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
- Anti-inflammatory Effects : Its role as a kallikrein inhibitor positions it as a candidate for anti-inflammatory therapies.
- Opioid Modulation : The compound's affinity for opioid receptors suggests it could be useful in developing analgesics with reduced side effects compared to traditional opioids.
Case Studies and Experimental Data
A summary of key studies examining the biological activity of this compound is presented below:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound | Binding Affinity (nM) | Selectivity | Biological Activity |
|---|---|---|---|
| (S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide | 4-850 | High towards μ receptor | Analgesic properties |
| N-phenyl-N-(piperidin-2-yl)propionamide derivatives | 4-850 | Moderate towards δ receptor | Opioid receptor modulation |
Scientific Research Applications
Opioid Receptor Ligands
One of the primary applications of (S)-2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-propionamide is its role as a ligand for opioid receptors. Research has shown that derivatives of this compound exhibit high binding affinities for both μ and δ opioid receptors, which are crucial targets in pain management.
Case Study: Bivalent Ligands
Recent studies have focused on synthesizing bivalent ligands that incorporate this compound conjugated with enkephalin analogues. These compounds demonstrated remarkable binding affinities ranging from 0.6 to 1.2 nM at μ and δ receptors, showcasing their potential as potent analgesics . The introduction of linkers and modifications in the peptide sequence significantly enhanced their agonistic properties, making them promising candidates for developing new pain relief medications .
Cancer Therapy
Another notable application of this compound derivatives is in cancer treatment. Recent advancements have highlighted the potential anticancer activity of piperidine derivatives through various synthetic methodologies.
Case Study: Anticancer Activity
A study reported that specific piperidine-based compounds exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The three-dimensional structure of these compounds facilitated better interactions with protein binding sites, enhancing their therapeutic efficacy .
Alzheimer’s Disease Treatment
The compound's derivatives have also been explored for their potential in treating neurodegenerative diseases such as Alzheimer's. The ability of these compounds to inhibit cholinesterase enzymes positions them as dual-action agents capable of addressing multiple pathways involved in Alzheimer's pathology.
Case Study: Dual Inhibition
Research has indicated that certain piperidine derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain. These compounds also displayed antioxidant properties, suggesting a multi-targeted approach to Alzheimer's treatment .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify how modifications to the piperidine ring and side chains affect biological activity.
Findings from SAR Studies
Studies have demonstrated that variations in the substituents on the piperidine ring significantly influence binding affinity and selectivity towards opioid receptors. For instance, replacing certain amino acids in conjugated peptides led to substantial increases in receptor affinity and agonist potency .
Summary Table of Applications
Comparison with Similar Compounds
The structural and functional nuances of (S)-2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-propionamide can be better understood through comparisons with analogous compounds. Below is a detailed analysis supported by data tables and research findings.
Structural Analogues and Their Properties
Table 1: Key Structural Analogues
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1290216-98-6 | C₁₀H₂₁N₃O | 199.30 | 1-methyl-piperidin-2-ylmethyl |
| (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-methyl-propionamide | 1354026-03-1 | C₁₆H₂₅N₃O | 289.42 | 1-benzyl-piperidin-2-ylmethyl, N-methyl |
| (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide | — | C₉H₁₉N₃O | 185.27 | 1-methyl-piperidin-3-yl |
| (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide | 1355789-17-1 | C₁₇H₂₇N₃O | 297.42 | Pyrrolidine ring, N-ethyl, benzyl |
| (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide | 1219957-26-2 | C₁₁H₁₅FN₂O | 210.25 | 2-fluoro-benzyl, N-methyl |
| (S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide | 1290227-23-4 | C₉H₁₉N₃O | 185.27 | Pyrrolidine ring, 1-methyl |
Pharmacological and Functional Insights
- Chemokine Receptor Interactions: highlights that chemokine receptors (GPCRs) recognize ligands via NH₂-terminal domains.
- Discontinued Status : Several analogues (e.g., CAS: 1354026-03-1, 1290227-23-4) are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy .
Preparation Methods
Cyclization Methods for Piperidine Core
The piperidine ring is commonly synthesized via cyclization reactions using ε-amino ketones or aldehydes. For example, a cyclization reaction involving 5-aminopentanal under acidic conditions yields the piperidine scaffold, which is subsequently methylated at the 1-position using methyl iodide or dimethyl sulfate.
Reaction Conditions :
Introduction of the Methyl Group
Quaternization of the piperidine nitrogen is achieved through alkylation with methyl iodide in the presence of a base such as potassium carbonate. This step requires anhydrous conditions to minimize side reactions.
Optimization Insight :
-
Solvent polarity significantly affects reaction efficiency. Dimethylformamide (DMF) improves alkylation rates compared to acetone or acetonitrile.
Propionamide Coupling Reactions
Amide Bond Formation
The propionamide moiety is introduced via Schotten-Baumann reaction or carbodiimide-mediated coupling . A preferred method involves reacting 2-aminopropionic acid (alanine) with the piperidine intermediate using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .
Typical Protocol :
-
Dissolve 2-aminopropionic acid (1.0 equiv) and HOBt (1.2 equiv) in dry DMF.
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Add DCC (1.1 equiv) and stir at 0°C for 30 minutes.
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Introduce the piperidine intermediate (1.05 equiv) and react at room temperature for 12 hours.
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Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Stereoselective Synthesis
To obtain the (S)-enantiomer, chiral auxiliaries or asymmetric catalysis are employed. A study utilizing L-proline-derived catalysts achieved enantiomeric excess (ee) >90% during the amide coupling step.
Key Data :
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric aminolysis | L-Proline/Cu(II) | 92 | 70 |
| Chiral resolution | Tartaric acid | 99 | 45 |
| Enzymatic desymmetrization | Lipase B (Candida antarctica) | 85 | 60 |
Alternative Synthetic Routes
Reductive Amination Pathway
An alternative approach involves reductive amination of a ketone intermediate with 1-methyl-piperidin-2-ylmethylamine. This method avoids the need for pre-formed amide bonds but requires stringent control over reducing agents.
Procedure :
-
React 2-ketopropionamide with 1-methyl-piperidin-2-ylmethylamine in methanol.
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Add sodium cyanoborohydride (NaBH3CN) and stir at pH 5–6 (acetic acid buffer).
-
Isolate the product via acid-base extraction.
Solid-Phase Synthesis
Solid-supported synthesis has been explored for high-throughput production. Using Rink amide resin , the piperidine and propionamide units are sequentially built, followed by cleavage with trifluoroacetic acid (TFA).
Advantages :
-
Reduces purification steps.
-
Scalable for milligram-to-gram quantities.
Purification and Characterization
Chromatographic Techniques
Final compounds are purified using reverse-phase HPLC or flash chromatography . A typical HPLC method employs a C18 column with a water/acetonitrile gradient (0.1% TFA modifier).
Retention Time : 8.2 minutes (10–90% acetonitrile over 15 minutes).
Spectroscopic Confirmation
-
NMR : Characteristic signals include δ 1.45–1.60 ppm (piperidine CH2), δ 3.20 ppm (N-CH3), and δ 6.80 ppm (amide NH).
Challenges and Optimization Opportunities
Q & A
Q. What are the established synthesis routes and characterization methods for (S)-2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-propionamide?
The synthesis typically involves condensation reactions between 1-methyl-piperidin-2-ylmethylamine and activated propionamide derivatives under controlled pH and temperature. For example, Schiff base intermediates (e.g., derived from hydrazine and aminobenzoic acid) can be used to stabilize the chiral center . Post-synthesis purification via recrystallization or column chromatography is critical. Characterization employs:
- Elemental analysis (CHN) to confirm stoichiometry (e.g., 1:1 [M:L] ratio observed in Cr(III) complexes) .
- Spectroscopy : IR for amide/amine bond verification, ¹H NMR for stereochemical confirmation, and UV-Vis for electronic transitions .
- Molar conductivity to assess electrolytic nature (e.g., [CrL(H₂O)₂Cl]Cl showed ionic behavior) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- First aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .
- Storage : Keep in airtight containers at -20°C to prevent degradation. Avoid exposure to moisture due to hydrolytic sensitivity .
Q. How can researchers identify pharmacological targets for this compound?
- Receptor binding assays : Competitive displacement studies using radiolabeled ligands (e.g., μ-opioid receptor assays, as seen in enkephalin analog studies) .
- In vitro models : Functional assays (e.g., cAMP inhibition in cell lines expressing δ/μ-opioid receptors) to evaluate agonist/antagonist activity .
- Computational docking : Molecular modeling to predict interactions with opioid receptors based on structural analogs (e.g., N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives) .
Advanced Research Questions
Q. How do enantiomeric differences in (S)- vs. (R)-configurations influence biological activity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol mobile phases to isolate enantiomers .
- Activity assays : Compare binding affinities (IC₅₀) of (S)- and (R)-forms in receptor-specific models. For example, (S)-enantiomers of similar propionamide derivatives show 10-fold higher μ-opioid receptor selectivity than (R)-forms .
- Metabolic stability : Assess enantiomer-specific degradation using liver microsome assays (CYP450 isoforms) .
Q. How can contradictory data in receptor binding or pharmacokinetic studies be resolved?
- Methodological triangulation : Combine in vitro binding data with in vivo pharmacokinetic profiles (e.g., plasma half-life, brain penetration) to reconcile discrepancies .
- Dose-response reevaluation : Test multiple concentrations to identify non-linear effects (e.g., allosteric modulation at high doses) .
- Batch consistency checks : Verify compound purity (≥98% via HPLC) and stereochemical integrity to rule out synthesis variability .
Q. What strategies enhance metabolic stability and blood-brain barrier (BBB) penetration in fluorinated analogs?
- Fluorine substitution : Introduce fluorine at the piperidine or propionamide moiety to reduce CYP450-mediated oxidation (e.g., para-fluorine on phenyl groups increases metabolic half-life by 40%) .
- LogP optimization : Balance lipophilicity (target LogP 2–3) via alkyl chain modifications to improve BBB permeability. For example, methyl groups on piperidine enhance passive diffusion .
- Pro-drug approaches : Design ester-linked derivatives (e.g., acetylated amines) to improve solubility and enable enzymatic activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
